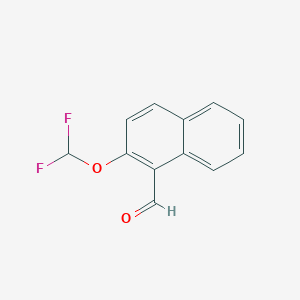

2-Difluoromethoxy-naphthalene-1-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYFVIYUNAEOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-32-0 | |

| Record name | 2-(difluoromethoxy)naphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formylation of 2-naphthol to yield the key intermediate, 2-hydroxy-naphthalene-1-carbaldehyde, followed by the difluoromethylation of the hydroxyl group. This guide details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a straightforward two-step sequence. The initial step involves the introduction of a formyl group onto the C1 position of 2-naphthol. Two common and effective methods for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The subsequent step is the conversion of the phenolic hydroxyl group of the resulting 2-hydroxy-naphthalene-1-carbaldehyde into a difluoromethoxy group. A modern and reliable method for this difluoromethylation utilizes sodium chlorodifluoroacetate.

Caption: Overall synthetic pathway.

Step 1: Formylation of 2-Naphthol

The introduction of a formyl group at the C1 position of 2-naphthol is a critical first step. Below are two established methods to achieve this transformation.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic species then reacts with 2-naphthol to yield the desired aldehyde after aqueous workup.

2.1.1. Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack reaction pathway.

2.1.2. Experimental Protocol: Vilsmeier-Haack Formylation

A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate is as follows.[1]

-

To a solution of the substrate (e.g., 2-naphthol, 1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0 °C.

-

Allow the reaction mixture to stir at room temperature for an appropriate time (e.g., 6.5 hours).

-

Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water.

-

Stir for a short period (e.g., 10 minutes) at 0 °C.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the aldehyde.

2.1.3. Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | ~77% (for a general substrate) | [1] |

Method B: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4] The reaction proceeds via the in-situ generation of dichlorocarbene, which acts as the electrophile.[3]

2.2.1. Reimer-Tiemann Reaction Pathway

Caption: Reimer-Tiemann reaction pathway.

2.2.2. Experimental Protocol: Reimer-Tiemann Formylation of 2-Naphthol [5]

-

In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, place 2-naphthol (0.69 mol) and 95% ethanol (300 g).

-

Start stirring and rapidly add a solution of sodium hydroxide (5 moles) in water (415 g).

-

Heat the resulting solution to 70–80 °C on a steam bath.

-

Begin the dropwise addition of chloroform (1.1 moles). The reaction is initiated by the formation of a deep blue color.

-

Add the chloroform at a rate that maintains gentle refluxing (addition time of 1 to 1.5 hours).

-

Continue stirring for 1 hour after the chloroform addition is complete.

-

Remove the ethanol and excess chloroform by distillation from a steam bath.

-

Acidify the residue with hydrochloric acid until it is acidic to Congo red paper.

-

Separate the dark oil that forms, wash it several times with hot water.

-

Purify the oil by vacuum distillation (boiling point 163–166 °C at 8 mm).

-

Recrystallize the solidified distillate from ethanol.

2.2.3. Quantitative Data

| Parameter | Value | Reference |

| Yield | 38–48% | [5] |

| Melting Point | 79–80 °C | [5] |

Step 2: Difluoromethylation of 2-Hydroxy-naphthalene-1-carbaldehyde

The conversion of the phenolic hydroxyl group to a difluoromethoxy group is the final step in the synthesis. A reliable and operationally simple method involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.

Difluoromethylation Reaction Pathway

Caption: Difluoromethylation reaction pathway.

Experimental Protocol: Difluoromethylation with Sodium Chlorodifluoroacetate

The following is a general and robust procedure for the difluoromethylation of phenols.

-

In a reaction vessel, dissolve 2-hydroxy-naphthalene-1-carbaldehyde (1.0 equiv) in a suitable solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate or cesium carbonate (2.0-3.0 equiv), to the solution.

-

Add sodium chlorodifluoroacetate (2.0-3.0 equiv).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative and Analytical Data

Table of Expected Analytical Data:

| Analysis | Expected Observations |

| Appearance | Solid |

| ¹H NMR | Aromatic protons, an aldehyde proton, and a characteristic triplet for the -OCHF₂ group. |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon, and a triplet for the -OCHF₂ carbon due to C-F coupling. |

| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms coupled to the proton of the -OCHF₂ group. |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-O-C (ether), and C-F bonds, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (C₁₂H₈F₂O₂ = 222.19 g/mol ). |

Experimental Workflow Visualization

Caption: General experimental workflow.

Conclusion

The synthesis of this compound can be reliably achieved in two steps from readily available 2-naphthol. Both the Vilsmeier-Haack and Reimer-Tiemann reactions are viable for the initial formylation, with the Vilsmeier-Haack reaction potentially offering higher yields. The subsequent difluoromethylation of the intermediate phenol is effectively carried out using sodium chlorodifluoroacetate. This guide provides the necessary procedural details and expected outcomes to aid researchers in the successful synthesis and characterization of this important fluorinated building block.

References

A Comprehensive Technical Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Difluoromethoxy-naphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde built upon a naphthalene scaffold. The introduction of the difluoromethoxy group (-OCHF₂) is a key structural feature, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The naphthalene core itself is a privileged structure found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a detailed overview of the known properties, synthesis, and potential biological significance of this compound to support its application in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80395-32-0 | [2] |

| Molecular Formula | C₁₂H₈F₂O₂ | [2][3] |

| Molecular Weight | 222.19 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (naphthalene ring): δ 7.5-9.0 ppm; Aldehyde proton (-CHO): δ 9.5-10.5 ppm; Difluoromethoxy proton (-OCHF₂): triplet, δ 6.5-7.5 ppm. |

| ¹³C NMR | Aldehyde carbonyl carbon: δ 190-200 ppm; Aromatic carbons: δ 110-150 ppm; Difluoromethoxy carbon (-OCHF₂): triplet, δ 110-120 ppm. |

| FT-IR | C=O stretch (aldehyde): 1680-1710 cm⁻¹; C-O-C stretch: 1200-1300 cm⁻¹; C-F stretch: 1000-1100 cm⁻¹; Aromatic C-H stretch: 3000-3100 cm⁻¹. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar naphthaldehyde derivatives. A common approach involves the formylation of a difluoromethoxylated naphthalene precursor. One such general method is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenolic substrate.

Representative Experimental Protocol: Synthesis via Formylation

This protocol is a representative example based on the synthesis of similar hydroxy-naphthaldehydes and should be adapted and optimized for the specific substrate.

Reaction Scheme:

Caption: General synthetic scheme for the formylation of a naphthalene derivative.

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)naphthalene in a suitable solvent such as ethanol.

-

Addition of Base: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the flask.

-

Addition of Formylating Agent: While stirring vigorously, add chloroform dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce, the broader class of naphthalene derivatives has shown significant promise in drug discovery, particularly in oncology.

A recent study highlighted a naphthalene-based diarylamide containing a difluoromethoxy group as a potent pan-Raf kinase inhibitor with significant anti-melanoma activity.[4] This compound was shown to inhibit both wild-type and mutant forms of B-Raf, a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway leads to cell cycle arrest and apoptosis.

Given the structural similarities, it is plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel anticancer agents targeting similar pathways.

Hypothetical Signaling Pathway Involvement

Based on the activity of a structurally related compound, a potential mechanism of action for derivatives of this compound could involve the inhibition of the Raf/MEK/ERK signaling cascade.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

Safety and Handling

Detailed toxicological data for this compound are not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents an interesting chemical entity with potential applications in medicinal chemistry and materials science. Its fluorinated naphthalene structure suggests that it could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activities and potential mechanisms of action. This guide provides a foundational understanding to aid researchers in their future investigations of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Naphthaldehyde(66-99-9) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Physical Properties

This compound is a naphthalene derivative characterized by the presence of a difluoromethoxy group at the second position and a carbaldehyde group at the first position of the naphthalene ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 80395-32-0 |

| Molecular Formula | C₁₂H₈F₂O₂[1] |

| Molecular Weight | 222.19 g/mol [1] |

| IUPAC Name | 2-(difluoromethoxy)naphthalene-1-carbaldehyde |

| Canonical SMILES | O=CC1=C(OC(F)F)C=CC2=CC=CC=C21 |

| InChI | InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H |

Table 2: Physical Properties

| Property | Value |

| Physical State | Liquid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Specific quantitative data not available. Expected to have low solubility in water and be soluble in organic solvents like chloroform and methanol, similar to other naphthaldehyde derivatives. |

Spectral Data

The following spectral data, while not explicitly assigned to this compound in the source, corresponds to a compound with the expected spectroscopic characteristics.

Table 3: NMR Spectral Data

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| ¹H NMR (400 MHz, CDCl₃) | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | |

| ¹³C NMR (101 MHz, CDCl₃) | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | |

| ¹⁹F NMR (376 MHz, CDCl₃) | -102.4 |

Chemical Synthesis

-

Difluoromethylation of 2-hydroxy-1-naphthaldehyde: The starting material, 2-hydroxy-1-naphthaldehyde, would be reacted with a difluoromethylating agent. A common method for this transformation is the use of chlorodifluoromethane (Freon 22) in the presence of a base.

-

Formylation of 2-(difluoromethoxy)naphthalene: An alternative route could involve the formylation of 2-(difluoromethoxy)naphthalene.

Hypothetical Experimental Protocol (Based on general procedures):

Step 1: Synthesis of 2-(difluoromethoxy)naphthalene

-

To a solution of 2-naphthol in a suitable polar aprotic solvent (e.g., DMF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred until the evolution of hydrogen gas ceases.

-

Chlorodifluoromethane gas is then bubbled through the solution at a controlled rate while maintaining the temperature.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Formylation of 2-(difluoromethoxy)naphthalene

-

The purified 2-(difluoromethoxy)naphthalene is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction.

-

The substrate is treated with a mixture of phosphorus oxychloride and dimethylformamide at a controlled temperature.

-

After the reaction is complete, the mixture is poured onto ice and neutralized with a base.

-

The product, this compound, is then extracted, washed, dried, and purified, typically by column chromatography.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.

Biological Activity and Signaling Pathway

Naphthalene derivatives containing a difluoromethoxy group have been identified as potent inhibitors of Raf kinases, playing a role in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK/ERK Signaling Pathway and the Role of Pan-Raf Inhibitors:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus.[2][3][4][5][6] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., RAF), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).

In many cancers, mutations in the BRAF gene lead to a constitutively active RAF kinase, which results in uncontrolled cell growth. Pan-Raf inhibitors are designed to inhibit multiple forms of the RAF kinase, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for pan-RAF/MEK inhibitors.

Caption: MAPK Signaling Pathway and Inhibition.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is presumed to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a certification of the safety or efficacy of the described compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. scbt.com [scbt.com]

- 2. vjoncology.com [vjoncology.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidation of the Structure of 2-Difluoromethoxy-naphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive approach to the synthesis and structural elucidation of the novel compound, 2-difluoromethoxy-naphthalene-1-carbaldehyde. In the absence of published experimental data for this specific molecule, this document outlines a proposed synthetic pathway and predicts the expected spectroscopic characteristics based on established chemical principles and data from analogous structures. Detailed experimental protocols are provided to guide researchers in the practical aspects of its characterization.

Proposed Synthesis

The synthesis of this compound can be logically approached from the readily available starting material, 2-hydroxy-1-naphthaldehyde. The key transformation is the difluoromethylation of the phenolic hydroxyl group. Several methods for the difluoromethylation of phenols have been reported in the literature. A robust and accessible method involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-1-naphthaldehyde (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and cesium carbonate (1.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF) and a small amount of water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data and Structure Elucidation

The following sections detail the predicted spectroscopic data that are crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be informative.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded and typically appears as a singlet. |

| ~8.2-8.0 | m | 2H | Ar-H | Protons on the naphthalene ring adjacent to the carbonyl and in peri position are expected to be downfield. |

| ~7.8-7.4 | m | 4H | Ar-H | Remaining aromatic protons on the naphthalene ring. |

| ~6.8 | t | 1H | OCHF₂-H | The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehyde carbonyl carbon is typically found in this region. |

| ~155-150 | Ar-C-O | The aromatic carbon attached to the difluoromethoxy group. |

| ~138-120 | Ar-C | Aromatic carbons of the naphthalene ring. |

| ~115 (t) | OCF₂ | The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -80 to -90 | d | OCF₂ | The two fluorine atoms of the difluoromethoxy group will be equivalent and will be split into a doublet by the adjacent proton. |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A fluorine-containing reference standard may be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will help identify the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3050 | Medium | Aromatic C-H | Stretching |

| ~2850, ~2750 | Medium | Aldehyde C-H | Stretching (Fermi resonance doublet) |

| ~1690 | Strong | C=O (Aldehyde) | Stretching |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C | Stretching |

| ~1250-1050 | Strong | C-F | Stretching |

| ~1200-1100 | Strong | Ar-O-C | Asymmetric Stretching |

-

Sample Preparation: The spectrum can be acquired using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty accessory.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Rationale |

| 222 | [M]⁺˙ | Molecular ion peak. |

| 221 | [M-H]⁺ | Loss of the aldehydic proton. |

| 193 | [M-CHO]⁺ | Loss of the formyl group. |

| 171 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical. |

| 143 | [C₁₀H₇O]⁺ | Subsequent loss of CO from the [M-CHF₂]⁺ fragment. |

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to observe the molecular ion and fragmentation patterns, respectively.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Logical Workflow for Structure Elucidation

The overall process for confirming the structure of this compound is a logical progression from synthesis to comprehensive spectroscopic analysis.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

spectroscopic data of 2-Difluoromethoxy-naphthalene-1-carbaldehyde (NMR, IR, MS)

Spectroscopic Analysis of Novel Aromatic Aldehydes: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution.[1] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For a compound like 2-Difluoromethoxy-naphthalene-1-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial.

Table 1: Predicted NMR Data for this compound

While experimental data is unavailable, the following table outlines the expected signals based on the structure of the molecule.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | 9.5 - 10.5 | s | 1H | CHO |

| Naphthyl-H | 7.0 - 9.0 | m | 6H | Ar-H |

| Difluoromethoxy-H | 6.5 - 7.5 | t | 1H | OCHF₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl-C | 185 - 195 | CHO |

| Naphthyl-C | 110 - 140 | Ar-C |

| Difluoromethoxy-C | 110 - 120 (t) | OCHF₂ |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Difluoromethoxy-F | -80 to -120 | d | OCHF₂ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[1]

-

Transfer the solution to a clean 5 mm NMR tube.

-

Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer.[2]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to optimize its homogeneity and improve the resolution of the spectra.[2]

-

Tune the probe to the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For this compound, key vibrational modes for the aldehyde, aromatic ring, and difluoromethoxy group would be expected.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| C=O (Aldehyde) | 1690 - 1740 | Stretching |

| C-H (Aldehyde) | 2720 - 2820 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

| C-F | 1000 - 1400 | Stretching |

Experimental Protocol for IR Spectroscopy

Sample Preparation (for solid samples):

-

Ensure the sample is dry to avoid interference from water.

-

For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal.

-

For the KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

For the thin film method, dissolve the solid in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or with the pure solvent if in solution).[4]

-

Place the prepared sample in the IR spectrometer.

-

Acquire the IR spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Comment |

| [M]⁺ | 222.04 | Molecular Ion |

| [M-H]⁺ | 221.04 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 193.05 | Loss of the formyl group |

| [C₁₀H₇O]⁺ | 143.05 | Fragment of the naphthyl group |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low to avoid saturating the detector.

Data Acquisition:

-

The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[6] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[6]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[7]

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide to Potential Research Areas for 2-Difluoromethoxy-naphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Difluoromethoxy-naphthalene-1-carbaldehyde is a naphthalene-based organic compound featuring a difluoromethoxy group at the 2-position and a carbaldehyde (formyl) group at the 1-position of the naphthalene ring. The unique combination of the electron-withdrawing and lipophilic difluoromethoxy group with the reactive aldehyde functionality on a rigid naphthalene scaffold makes this molecule a promising, yet underexplored, building block for the development of novel therapeutic agents, functional materials, and chemical probes.

The naphthalene core is a well-established pharmacophore found in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries. The difluoromethoxy group is an increasingly popular substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group, but with significantly altered lipophilicity and metabolic stability.[1][2] This guide outlines potential research avenues for this compound, providing detailed experimental protocols and predicted analytical data to facilitate its investigation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈F₂O₂ | Calculated |

| Molecular Weight | 222.19 g/mol | Calculated |

| CAS Number | 80395-32-0 | Vendor Information |

Table 2: Predicted Spectroscopic Data (based on analogs)

| Technique | Predicted Chemical Shifts / Bands | Analog Compound(s) Used for Prediction |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5-10.8 (s, 1H, -CHO), 8.2-8.4 (d, 1H, Ar-H), 7.9-8.1 (d, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 6.8-7.2 (t, 1H, -OCF₂H, J ≈ 72-76 Hz) | 2-Methoxy-1-naphthaldehyde[3][4], General difluoromethoxy chemical shifts |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (C=O), 155-160 (C-OCF₂H), 115-135 (aromatic carbons), 113-118 (t, -OCF₂H, J ≈ 255-265 Hz) | 2-Methoxy-1-naphthaldehyde[5][6], General difluoromethoxy chemical shifts |

| IR (KBr) | 3050-3100 cm⁻¹ (Ar C-H), 2850-2950 cm⁻¹ (Aldehyde C-H), 1680-1700 cm⁻¹ (C=O stretch), 1500-1600 cm⁻¹ (Ar C=C), 1000-1200 cm⁻¹ (C-F stretch) | 2-Methoxy-1-naphthaldehyde[6][7] |

| Mass Spec. (EI) | m/z 222 (M⁺), 193, 165, 115 | 2-Methoxy-1-naphthaldehyde,[6][8] 2-Hydroxy-1-naphthaldehyde[9] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-hydroxy-1-naphthaldehyde.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Difluoromethylation of 2-Hydroxy-1-naphthaldehyde

-

Materials: 2-hydroxy-1-naphthaldehyde, sodium chlorodifluoroacetate (ClCF₂COONa), N,N-dimethylformamide (DMF), cesium carbonate (Cs₂CO₃), water.

-

Procedure:

-

To a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF and a small amount of water.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Purification

-

Procedure: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Potential Research Areas

Medicinal Chemistry: Development of Novel Therapeutic Agents

The aldehyde functionality of this compound is a gateway to a vast chemical space of potential drug candidates.

4.1.1. Synthesis of Schiff Base Derivatives as Antimicrobial and Anticancer Agents

Schiff bases derived from naphthaldehydes have demonstrated significant biological activities, including antimicrobial and anticancer properties.[10][11][12] The difluoromethoxy group can enhance the lipophilicity and metabolic stability of these derivatives, potentially leading to improved efficacy.

Caption: Synthesis and screening of Schiff base derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add a primary amine (e.g., a substituted aniline or an amino acid ester) (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

4.1.2. Investigation of Kinase Inhibitory Activity

The naphthalene scaffold is present in some kinase inhibitors. The difluoromethoxy group can potentially form hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, a strategy that has been explored in drug design.

Caption: Proposed mechanism of kinase inhibition.

Chemical Biology: Development of Fluorescent Probes

Naphthalene derivatives are known for their fluorescent properties and have been utilized as probes for detecting metal ions and for cellular imaging.[13][14][15][16] The introduction of a difluoromethoxy group can modulate the photophysical properties of the naphthalene core.

4.2.1. Fluorescent Probes for Metal Ion Detection

Derivatization of the aldehyde group with a suitable chelating moiety can lead to the development of selective "turn-on" or "turn-off" fluorescent probes for specific metal ions.

Experimental Protocol: Synthesis of a Hydrazone-based Fluorescent Probe

-

Reflux this compound (1.0 eq) with a hydrazide derivative (e.g., salicylhydrazide) (1.0 eq) in ethanol for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent system.

Materials Science: Synthesis of Novel Organic Materials

The rigid and planar structure of the naphthalene core makes it an attractive building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[17][18][19][20]

4.3.1. Building Blocks for Conjugated Polymers

The aldehyde group can be transformed into other functional groups (e.g., alkynes, vinyl groups) that can participate in polymerization reactions to form novel conjugated polymers with potentially interesting optoelectronic properties.

References

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Methoxy-1-naphthaldehyde(15971-29-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) IR Spectrum [chemicalbook.com]

- 8. 1-Naphthalenecarboxaldehyde, 2-methoxy- [webbook.nist.gov]

- 9. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecule with a self-assembly-induced tuneable multiple fluorescence output exhibits artificial light-harvesting properties - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Difluoromethoxy-naphthalene-1-carbaldehyde, a specialized chemical intermediate. It is intended for an audience of trained professionals in research and development settings. The guide outlines potential hazards, proper handling procedures, and relevant experimental methodologies based on available data for this compound and structurally related molecules.

Compound Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2-(Difluoromethoxy)-1-naphthaldehyde | [1] |

| CAS Number | 80395-32-0 | [1] |

| Molecular Formula | C12H8F2O2 | [2][3] |

| Molecular Weight | 222.19 g/mol | [2][3] |

Safety and Handling Precautions

This section details the potential hazards associated with this compound and provides guidelines for its safe handling and storage.

Hazard Identification

While specific toxicity data for this compound is limited, the naphthalene core and aldehyde functional group suggest the following potential hazards. The difluoromethoxy group may also influence its toxicological profile.

| Hazard | Description |

| Acute Oral Toxicity | Naphthalene and its derivatives can be harmful if swallowed[4]. |

| Skin Corrosion/Irritation | May cause skin irritation[5]. |

| Serious Eye Damage/Irritation | May cause serious eye irritation[5]. |

| Respiratory Irritation | May cause respiratory tract irritation[4][5]. |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary. |

Handling and Storage

| Condition | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or under a chemical fume hood. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Experimental Protocols

Proposed Synthesis: Rieche Formylation

A likely synthetic route to this compound is the Rieche formylation of 2-(difluoromethoxy)naphthalene. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Reaction:

2-(difluoromethoxy)naphthalene + Dichloromethyl methyl ether --(TiCl4)--> this compound

Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(difluoromethoxy)naphthalene in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a Lewis acid, such as titanium tetrachloride (TiCl4), to the stirred solution under a nitrogen atmosphere.

-

After the addition of the Lewis acid, add dichloromethyl methyl ether dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice-cold water.

-

Extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons on the naphthalene ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a triplet for the -OCHF₂ proton (typically δ 6-7 ppm with coupling to fluorine).

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling) would be expected.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the difluoromethoxy group would be anticipated.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 222.19. Fragmentation patterns may show losses of CO, F, and CHF₂.

3.2.3. High-Performance Liquid Chromatography (HPLC)

Purity can be assessed using reversed-phase HPLC with UV detection. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water. The aldehyde functional group allows for derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detection if necessary[4][6][7].

Biological Context and Potential Applications

While no specific biological studies on this compound have been identified, the introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.

Naphthalene-based compounds have been investigated for a variety of biological activities, including as pan-Raf kinase inhibitors for melanoma treatment[1][8]. The difluoromethoxy group, in particular, has been incorporated into novel diarylamides that show potent inhibitory activity against B-Raf and c-Raf kinases[1][8]. These inhibitors can induce cell cycle arrest and apoptosis in cancer cells[1][8].

Given this context, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. Its aldehyde functionality provides a reactive handle for further chemical modifications to generate a library of compounds for biological screening.

Caption: Potential signaling pathway targeted by derivatives of the title compound.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment. All chemical handling should be performed by trained professionals in a suitably equipped laboratory, following all institutional and regulatory safety guidelines. The experimental protocols described are proposed methods and have not been validated. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work.

References

- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. epa.gov [epa.gov]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAU Scholar's Space: Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening [scholarworks.bwise.kr]

A Technical Guide to the Thermodynamic Properties of 2-Difluoromethoxy-naphthalene-1-carbaldehyde: A Case of Undetermined Properties and a General Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of the compilation of this guide, a comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic properties specifically for 2-Difluoromethoxy-naphthalene-1-carbaldehyde. This technical guide will, therefore, serve a dual purpose. Firstly, it will transparently state the current data gap for this specific molecule. Secondly, and more importantly, it will provide a robust framework for understanding and determining the key thermodynamic properties of novel organic compounds, particularly those with similar structural motifs (aromatic aldehydes, fluorinated compounds). This guide will detail the standard experimental and computational methodologies that would be employed to characterize this compound, thereby offering a valuable resource for researchers initiating such studies.

Core Thermodynamic Properties of Interest

The thermodynamic characterization of a novel compound like this compound is crucial for a variety of applications, from process chemistry and safety analysis to understanding its behavior in biological systems. The primary properties of interest are summarized in the table below, along with the common methodologies for their determination.

| Thermodynamic Property | Symbol | Description | Common Experimental Methods | Common Computational Methods |

| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Combustion Calorimetry (Oxygen or Fluorine Bomb)[1], Reaction Calorimetry | Quantum Chemical Methods (e.g., Gaussian-n theories, CBS, Wn)[2] |

| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. | Adiabatic Calorimetry (measuring heat capacity from near 0 K) | Statistical Mechanics based on computed vibrational frequencies |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. | Differential Scanning Calorimetry (DSC)[3], Adiabatic Calorimetry | Statistical Mechanics based on computed vibrational frequencies |

| Enthalpy of Vaporization | ΔvapH | The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Knudsen Effusion Method[4], Calvet-type Microcalorimetry | Correlation with boiling point data, Equation of State models |

| Enthalpy of Sublimation | ΔsubH | The heat required to change one mole of a substance from a solid to a gaseous state at a given temperature and pressure. | Knudsen Effusion Method[4], Thermogravimetric Analysis (TGA) coupled with DSC | Estimation from enthalpy of fusion and vaporization |

| Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements. | Derived from ΔfH° and S° (ΔG° = ΔH° - TΔS°) | Derived from computed ΔfH° and S° |

Experimental Protocols for Thermodynamic Property Determination

The experimental determination of thermodynamic properties requires precise and specialized instrumentation. Below are detailed overviews of the principal techniques.

2.1. Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds.[5]

-

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). For fluorinated compounds, specialized techniques are required to handle the corrosive products like hydrogen fluoride (HF).[1] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the bath is measured with high precision.

-

Apparatus: A high-pressure combustion bomb, a water bath with a stirrer, a high-precision thermometer, and an ignition system.

-

Methodology:

-

A pellet of the sample (e.g., this compound) is placed in a crucible inside the bomb.

-

The bomb is sealed, purged, and then filled with high-pressure oxygen. For fluorinated compounds, a small amount of water is often added to ensure the formation of aqueous HF.[1]

-

The bomb is submerged in a precisely measured quantity of water in the calorimeter.

-

The sample is ignited electrically.

-

The temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and any side reactions. The enthalpy of formation is then derived using Hess's law.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat capacity and enthalpies of phase transitions.[3]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Apparatus: A DSC instrument with a furnace, sample and reference pans, and a sensitive temperature and heat flow sensor.

-

Methodology for Heat Capacity:

-

An empty sample pan is run as a baseline.

-

A standard material with a known heat capacity (e.g., sapphire) is run.

-

The sample is run under the same conditions.

-

The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard.

-

-

Methodology for Enthalpies of Fusion/Transition:

-

The sample is heated at a constant rate through its melting point or other phase transition.

-

The instrument measures the heat absorbed or released during the transition, which appears as a peak on the DSC curve.

-

The area of the peak is integrated to determine the enthalpy of the transition.

-

2.3. Knudsen Effusion Method

This method is used to determine the vapor pressure of a solid or a liquid with low volatility, from which the enthalpy of sublimation or vaporization can be derived.[4]

-

Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is proportional to its vapor pressure.

-

Apparatus: A Knudsen effusion cell (a small container with a precisely machined orifice), a high-vacuum system, a furnace for temperature control, and a microbalance to measure mass loss.

-

Methodology:

-

The sample is placed in the Knudsen cell.

-

The cell is placed in the furnace within the high-vacuum chamber.

-

The sample is heated to a desired temperature, and the mass of the cell is monitored over time.

-

The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

-

Computational Approaches for Thermodynamic Property Prediction

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.

-

Quantum Chemical Methods: These ab initio methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[2] High-accuracy composite methods like Gaussian-n (G3, G4), Complete Basis Set (CBS), and Weizmann-n (Wn) are designed to yield thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[2] For a molecule like this compound, these methods can be used to calculate the gas-phase enthalpy of formation.

-

Statistical Mechanics: Once the molecular geometry is optimized and the vibrational frequencies are calculated using quantum mechanics, the principles of statistical mechanics can be applied to calculate properties like heat capacity, entropy, and Gibbs free energy.

-

Group Contribution Methods: These are empirical methods that estimate the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. While generally less accurate than high-level quantum chemical methods, they are much faster and can be useful for initial estimations.

Workflow for Thermodynamic Characterization

The following diagram illustrates a general workflow for the comprehensive thermodynamic characterization of a novel organic compound.

Conclusion

While specific thermodynamic data for this compound are not currently available, this guide provides the necessary theoretical and practical framework for their determination. For researchers in drug development and chemical sciences, understanding these methodologies is paramount for the physical and chemical characterization of new molecular entities. The combined application of experimental techniques like calorimetry and computational modeling will be essential in populating the data for this and other novel compounds, paving the way for their successful application.

References

- 1. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 4. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

Solubility Profile of 2-Difluoromethoxy-naphthalene-1-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Difluoromethoxy-naphthalene-1-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar aromatic aldehydes and established principles of organic chemistry to predict its solubility profile. It also outlines detailed experimental protocols for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid dissolving in a liquid, this process is governed by the principle "like dissolves like." This means that compounds with similar polarities are more likely to be soluble in each other. The polarity of a molecule is determined by the distribution of electron density across its structure.

This compound possesses a naphthalene core, which is nonpolar, an aldehyde group, which is polar, and a difluoromethoxy group, which is also polar. The overall polarity of the molecule will be a balance of these features. It is anticipated to exhibit good solubility in a range of common organic solvents.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a variety of organic solvents, categorized by their polarity. These predictions are based on the solubility of structurally related compounds like 2-naphthaldehyde and general principles of solubility for aromatic aldehydes.[1][2][3][4][5][6] It is important to note that these are qualitative predictions and should be confirmed by experimental data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can interact favorably with the polar groups of the solute. |

| Acetonitrile | High | The polarity of acetonitrile allows for effective solvation of the polar functionalities of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | High | DCM is a good solvent for many aromatic compounds. | |

| Ethyl Acetate | High | The ester group in ethyl acetate can engage in dipole-dipole interactions, promoting solubility. | |

| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can hydrogen bond with the aldehyde oxygen, and the alkyl portion can interact with the naphthalene ring.[1] |

| Ethanol | Moderate to High | Similar to methanol, ethanol can engage in hydrogen bonding and other polar interactions.[1] | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact with the naphthalene core of the solute via π-π stacking. |

| Hexane | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar aldehyde and difluoromethoxy groups. | |

| Aqueous | Water | Low | The large, nonpolar naphthalene ring is expected to make the compound poorly soluble in water, despite the presence of polar groups.[1][3] |

Experimental Protocols

To obtain quantitative solubility data, the following experimental protocol, based on the equilibrium solubility (shake-flask) method, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

-

Visualizing the Process

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining solubility.

Logical Relationship of Solubility by Solvent Polarity

This diagram shows the expected trend of solubility based on the polarity of the solvent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: 2-Difluoromethoxy-naphthalene-1-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 2-Difluoromethoxy-naphthalene-1-carbaldehyde in organic synthesis, particularly focusing on its utility in medicinal chemistry and drug development. The protocols provided are representative methodologies for key transformations involving this aldehyde.

Introduction

This compound is a valuable synthetic intermediate for the introduction of the difluoromethoxy (-OCHF₂) group into naphthalene-based scaffolds. The difluoromethoxy group is of significant interest in medicinal chemistry as it can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. It also acts as a lipophilic hydrogen bond donor, which can improve cell membrane permeability and target binding affinity. This aldehyde serves as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.

Key Applications in Organic Synthesis

Due to the reactive aldehyde functionality, this compound is a precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Key applications include the synthesis of Schiff bases, alkenes via the Wittig reaction, secondary amines through reductive amination, chalcones via Claisen-Schmidt condensation, and α,β-unsaturated systems through Knoevenagel condensation. These reactions are fundamental in the construction of novel heterocyclic compounds and other complex organic molecules with potential biological activity.

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for key synthetic transformations of aldehydes analogous to this compound. These values are illustrative and can be expected to vary based on the specific substrate and reaction conditions.

| Reaction Type | Product Class | Representative Yield (%) |

| Schiff Base Formation | Imines | 85 - 95 |

| Wittig Reaction | Alkenes | 70 - 90 |

| Reductive Amination | Secondary Amines | 65 - 85 |

| Claisen-Schmidt Condensation | Chalcones | 70 - 90 |

| Knoevenagel Condensation | α,β-Unsaturated Esters/Nitriles | 80 - 95 |

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine to form an imine (Schiff base).

-

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of aniline to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

-

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol details the synthesis of a stilbene-like alkene from this compound using a phosphonium ylide.

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.0 eq)

-

Schlenk flask and nitrogen/argon atmosphere setup

-

Magnetic stirrer

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide persists.

-

Cool the ylide solution back to 0 °C.

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

-

Protocol 3: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the formation of a secondary amine by reacting this compound with a primary amine in the presence of a reducing agent.

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

-

Round-bottom flask

-